4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.54 g/mol . It is a derivative of benzene, featuring bromine, fluorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-5-fluoro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Sulfonylation: 4-bromo-5-fluoro-2-methylbenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes. It can be used to introduce sulfonyl groups into peptides and proteins, aiding in the investigation of enzyme mechanisms and protein interactions.
Medicine: Potential applications in drug discovery and development. The compound’s derivatives may exhibit biological activity, making it a valuable tool in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride: Similar structure but with different positions of the substituents.
4-bromo-5-fluoro-2-methylbenzenesulfonic acid: The sulfonic acid derivative of the compound.
4-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride: Similar structure with chlorine instead of bromine.
Uniqueness
4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents with the sulfonyl chloride group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFPJHQMSGQUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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